Cas no 1410029-83-2 ((2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine)

(2-Aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine is a fluorinated amine compound featuring both primary and tertiary amine functionalities, along with a trifluoropropyl group. This structure imparts unique physicochemical properties, including enhanced lipophilicity and electron-withdrawing effects due to the fluorine substituents. The compound is of interest in pharmaceutical and agrochemical research, where its amine groups enable derivatization for drug discovery or catalyst design. The trifluoropropyl moiety may improve metabolic stability and bioavailability in bioactive molecules. Its bifunctional nature allows for selective reactivity, making it a versatile intermediate in organic synthesis. Handling requires standard precautions for amines, including moisture-sensitive storage conditions.
(2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine structure
1410029-83-2 structure
Product Name:(2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine
CAS No:1410029-83-2
MF:C7H15F3N2
MW:184.202612161636
CID:4597409
PubChem ID:64554567
Update Time:2025-06-11

(2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine Chemical and Physical Properties

Names and Identifiers

    • (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine
    • 1,2-Ethanediamine, N1-ethyl-N1-(3,3,3-trifluoropropyl)-
    • Inchi: 1S/C7H15F3N2/c1-2-12(6-4-11)5-3-7(8,9)10/h2-6,11H2,1H3
    • InChI Key: VLHUALPRSQCPKB-UHFFFAOYSA-N
    • SMILES: C(N(CC)CCC(F)(F)F)CN

(2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine Pricemore >>

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Additional information on (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine

Introduction to (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine (CAS No. 1410029-83-2)

(2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine, also known by its CAS number 1410029-83-2, is a versatile organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique molecular structure, which includes an amino group, an ethyl group, and a trifluoropropyl group. These functional groups contribute to its diverse chemical properties and potential uses in pharmaceuticals, materials science, and analytical chemistry.

The molecular formula of (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine is C8H16F3N. The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and biological studies. The compound's ability to form stable complexes with metal ions and its reactivity in nucleophilic substitution reactions are particularly noteworthy.

In recent years, there has been growing interest in the use of (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine in the development of new pharmaceuticals. The compound's ability to modulate biological pathways and interact with specific receptors makes it a valuable tool in drug discovery and development. For instance, studies have shown that derivatives of this compound can exhibit potent anti-inflammatory and analgesic properties, making them potential candidates for the treatment of chronic pain and inflammatory diseases.

One of the key areas of research involving (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine is its role in the synthesis of advanced materials. The trifluoromethyl group enhances the thermal stability and chemical resistance of polymers and coatings. This makes the compound particularly useful in the development of high-performance materials for applications in electronics, aerospace, and automotive industries. Recent studies have also explored its use in the synthesis of conductive polymers and nanomaterials with enhanced electrical properties.

In the field of analytical chemistry, (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine has found applications as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. The compound's ability to form stable derivatives with various analytes improves their detectability and quantification accuracy. This has led to its use in environmental monitoring, food safety testing, and clinical diagnostics.

The synthesis of (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine typically involves multi-step processes that include nucleophilic substitution reactions and amine functionalization. Recent advancements in synthetic methods have focused on improving the yield and purity of the final product while minimizing environmental impact. Green chemistry principles are increasingly being applied to develop more sustainable synthesis routes for this compound.

Safety considerations are an important aspect when handling (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure worker safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound in laboratory settings.

In conclusion, (2-aminoethyl)(ethyl)(3,3,3-trifluoropropyl)amine (CAS No. 1410029-83-2) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and analytical chemistry. Its unique chemical properties make it a valuable tool for researchers and industry professionals alike. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.

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